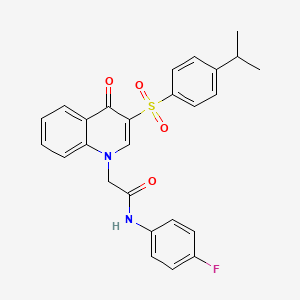

N-(4-fluorophenyl)-2-(3-((4-isopropylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

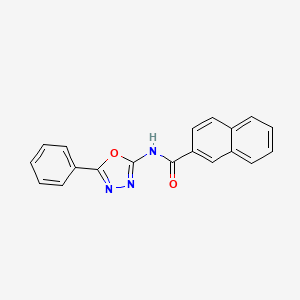

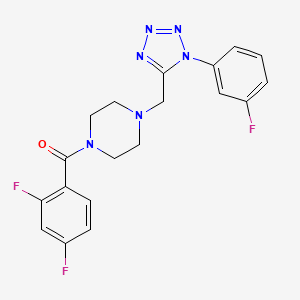

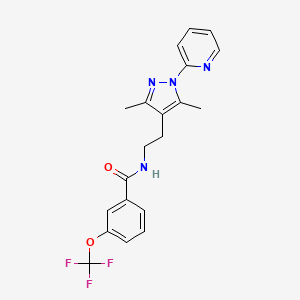

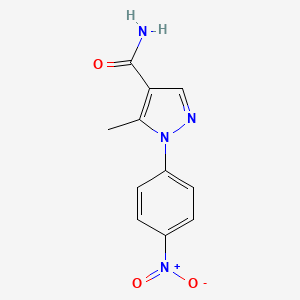

N-(4-fluorophenyl)-2-(3-((4-isopropylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide is a compound of interest in the field of medicinal chemistry due to its unique structure, which suggests potential biological activity. The compound's structure contains multiple functional groups, including a quinolinone moiety, a sulfonyl group, and a fluorophenyl ring, which could contribute to diverse chemical reactivity and interactions with biological targets.

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multi-step reactions, including the formation of quinolinone cores, introduction of sulfonyl groups, and coupling reactions to incorporate fluorophenyl functionalities. Techniques such as Sonogashira cross-coupling and Pummerer-type cyclization are common in constructing such intricate structures, providing high yields and specificity (Shylaprasad Durgadas, K. Mukkanti, Sarbani Pal, 2013; J. Toda, A. Sonobe, Tsuyoshi Ichikawa, 2000).

Molecular Structure Analysis

The molecular structure of compounds with quinolinone and sulfonyl groups is characterized using techniques such as IR, NMR, and mass spectrometry. These methods allow for the detailed characterization of the compound, including the confirmation of its molecular framework and functional groups (Shylaprasad Durgadas, K. Mukkanti, Sarbani Pal, 2013).

Chemical Reactions and Properties

The chemical behavior of N-(4-fluorophenyl)-2-(3-((4-isopropylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide likely involves interactions through its sulfonyl and quinolinone groups. These functionalities can participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, impacting the compound's biological activity and solubility (S. Mehta, Sanjiv Kumar, 2019).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and stability, are crucial for their application in drug design. The presence of the fluorophenyl group can significantly influence the compound's lipophilicity, potentially enhancing its ability to cross biological membranes (Hao-Xiang Li, M. Mei, Lei Zhou, 2022).

Wissenschaftliche Forschungsanwendungen

Structural Aspects and Properties

Research into compounds with structural similarities to N-(4-fluorophenyl)-2-(3-((4-isopropylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide has focused on their unique chemical and physical properties, such as crystal structure and fluorescence. For instance, Karmakar et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, finding that these compounds form gels or crystalline solids upon treatment with different acids. Their study also noted changes in fluorescence properties upon protonation or interaction with specific substances, highlighting the potential for these compounds in materials science and sensor applications (Karmakar, Sarma, & Baruah, 2007).

Cytotoxic Activity

Another area of research explores the cytotoxic activities of sulfonamide derivatives, which may share a core structural motif with the compound . Ghorab et al. (2015) synthesized a range of sulfonamide derivatives and evaluated their in vitro anticancer activities against breast and colon cancer cell lines. One compound demonstrated significant potency, suggesting that structurally similar compounds might also possess valuable anticancer properties (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).

Fluorination Techniques

The modification of quinoline derivatives through fluorination is a significant area of study due to the impact of fluorine atoms on the biological activity of molecules. Kidwai et al. (1999) conducted research on fluorinating 2-chloro-3-formylquinolines, demonstrating improved yields under microwave irradiation compared to conventional heating. This research is relevant for developing more efficient synthetic routes for fluorine-containing compounds, including N-(4-fluorophenyl)-2-(3-((4-isopropylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide (Kidwai, Sapra, & Bhushan, 1999).

Immunomodulatory Effects

The potential immunomodulatory effects of compounds structurally related to N-(4-fluorophenyl)-2-(3-((4-isopropylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide have also been explored. Wang et al. (2004) investigated N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), demonstrating its ability to modify lymphoid cell reactivity and enhance the immune response to tumors. This suggests that similar compounds might be useful in developing new therapeutic strategies for cancer immunotherapy (Wang, Ruszala-Mallon, Wallace, Citarella, Yang-i Lin, & Durr, 2004).

Wirkmechanismus

Target of Action

The primary target of the compound is currently unknown

Biochemical Pathways

Without specific information on the compound’s target, it’s challenging to determine the exact biochemical pathways it affects . Once the target is identified, it will be possible to map out the biochemical pathways involved.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects would depend on the compound’s target and mode of action. Once these are known, it would be possible to describe the compound’s effects at the molecular and cellular levels.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . .

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-2-[4-oxo-3-(4-propan-2-ylphenyl)sulfonylquinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN2O4S/c1-17(2)18-7-13-21(14-8-18)34(32,33)24-15-29(23-6-4-3-5-22(23)26(24)31)16-25(30)28-20-11-9-19(27)10-12-20/h3-15,17H,16H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJBKHKYSIRAMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-(3-((4-isopropylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}-3,3-dimethylurea](/img/structure/B2486787.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2486790.png)

![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2486792.png)

![N~1~-(4-ethylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2486794.png)

![2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B2486800.png)

![N-(4-fluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2486808.png)